molecular formula C20H20FN5O B6454994 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine CAS No. 2548998-78-1

1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine

Cat. No.: B6454994
CAS No.: 2548998-78-1
M. Wt: 365.4 g/mol
InChI Key: JWVVSOFXXIAJTF-UHFFFAOYSA-N
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Description

The compound 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine features a bicyclic imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl-substituted piperazine moiety at position 6 via a carbonyl linker. This structure combines a rigid heterocyclic core with a flexible piperazine tail, a design strategy common in medicinal chemistry to optimize binding affinity and pharmacokinetic properties.

Properties

IUPAC Name

(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-15-3-5-16(6-4-15)24-9-11-25(12-10-24)20(27)17-7-8-19-22-18(14-1-2-14)13-26(19)23-17/h3-8,13-14H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVVSOFXXIAJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{2-Cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine is a synthetic compound that has attracted attention for its potential biological activities, particularly in the context of neurological disorders and as a selective inhibitor of monoamine oxidase (MAO). This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

  • Molecular Formula: C20H21N5O
  • Molecular Weight: 347.4 g/mol
  • CAS Number: 2548994-15-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core:
    • This step may involve cyclization reactions under reflux conditions using appropriate solvents such as dimethylformamide or dichloromethane to enhance solubility and reactivity.
  • Attachment of the Piperazine Ring:
    • The piperazine derivative is introduced through nucleophilic substitution reactions.
  • Incorporation of the Fluorophenyl Group:
    • The final step often involves palladium-catalyzed cross-coupling reactions to attach the fluorophenyl moiety.

Inhibition of Monoamine Oxidase (MAO)

Recent studies have demonstrated that derivatives containing similar structural motifs exhibit potent inhibitory activity against MAO-A and MAO-B. Specifically:

  • Potency: Compounds similar to this compound have shown IC50 values in the low micromolar range for MAO-B inhibition.
  • Selectivity: These compounds often display selectivity for MAO-B over MAO-A, which is crucial for therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.

Table 1: MAO Inhibitory Activities of Related Compounds

CompoundIC50 (µM)Selectivity Index
T60.013120.8
T30.039107.4

Note: T6 and T3 are reference compounds with structural similarities.

The mechanism underlying the biological activity of this compound primarily involves its interaction with specific enzymes:

  • MAO Inhibition: The compound acts as a reversible and competitive inhibitor of MAO-B, binding to the active site and preventing substrate metabolism.
  • Cell Signaling Modulation: By inhibiting TAK1 kinase activity, it may also influence various cell signaling pathways related to cell growth and differentiation.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Neuroprotective Effects:
    • Research indicates that selective MAO-B inhibitors can provide neuroprotective effects by reducing oxidative stress in neuronal cells.
  • Cytotoxicity Assessments:
    • Studies conducted on healthy fibroblast cell lines (L929) revealed that certain derivatives exhibit lower cytotoxicity compared to others, suggesting a favorable safety profile for potential therapeutic use.
  • Molecular Docking Studies:
    • Molecular docking simulations have confirmed that these compounds bind effectively to MAO-B, supporting their potential as lead candidates for drug development.

Table 2: Cytotoxic Effects on L929 Cells

CompoundIC50 (µM)Cytotoxicity Level
T327.05High
T6120.6Low

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic Substitutions

The 4-fluorophenylpiperazine fragment is a recurring motif in bioactive compounds. For example:

  • 1-(4-Fluorobenzyl)piperazine derivatives (): These compounds, synthesized via coupling reactions with benzoyl chlorides, demonstrate tyrosine kinase inhibitory activity. The fluorophenyl group enhances lipophilicity and π-π stacking interactions with target proteins, a feature shared with the target compound .
  • GBR 12909 analogs (): These dopamine transporter (DAT) inhibitors incorporate bis(4-fluorophenyl)methoxyethyl-piperazine groups. The target compound’s 4-fluorophenylpiperazine moiety may similarly influence DAT/SERT selectivity, though its imidazopyridazine core could alter binding kinetics .

Heterocyclic Core Modifications

  • Imidazo[1,2-b]pyridazine Derivatives (): A structurally related compound, 1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine (CAS 2549038-99-3), shares the imidazopyridazine moiety but uses a piperidine instead of piperazine. Piperazine’s additional nitrogen may enhance solubility and hydrogen-bonding capacity .
  • Antitubercular Agents (): Compounds like 4-(2-chloro-4-nitro-1H-imidazol-1-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-ol (141) combine nitroimidazole and fluorophenylpiperazine groups. The target compound’s cyclopropyl substitution could reduce metabolic instability compared to nitro groups .

Key Advantage : The cyclopropyl group on the imidazopyridazine core may confer conformational rigidity, improving target engagement and reducing off-target effects.

Piperazine-Based Antimicrobial and Anticancer Agents

  • Sulfonamide-Piperazine Hybrids (): Piperazine-linked sulfonamides exhibit antimicrobial activity by enhancing solubility and membrane penetration. The target compound’s fluorophenyl group may similarly optimize logP values for cellular uptake .
  • 1-Aroyl-4-(4-methoxyphenyl)piperazines (): These compounds demonstrate varied supramolecular interactions (e.g., hydrogen bonding, stacking) depending on aroyl substituents. The target compound’s carbonyl linker may facilitate similar interactions while the fluorophenyl group increases electron-withdrawing effects .

Preparation Methods

Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines

The imidazo[1,2-b]pyridazine backbone is typically synthesized via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions. For example, 3-amino-6-chloropyridazine reacts with α-bromoacetophenone derivatives in ethanol or THF at 60–80°C, yielding 6-chloroimidazo[1,2-b]pyridazine intermediates (Table 1). The halogen at C6 facilitates subsequent functionalization while preventing undesired alkylation at alternative ring positions.

Table 1: Representative Conditions for Imidazo[1,2-b]pyridazine Core Synthesis

Starting MaterialSolventTemperature (°C)Yield (%)Reference
3-Amino-6-chloropyridazine + α-bromoacetophenoneEthanol8078
3-Amino-6-bromopyridazine + α-bromopropiophenoneTHF6085

Flow Chemistry Approaches

Recent advancements utilize continuous flow microreactors to enhance scalability and safety. A dual-loop system enables efficient mixing of organometallic reagents (e.g., LiHMDS) with aryl esters, achieving gram-scale production of imidazo[1,2-b]pyridazines in >90% purity. Residence times of 30–100 minutes at 163–177°C optimize conversion rates while minimizing side reactions.

Functionalization at the C2 and C6 Positions

Introduction of the Cyclopropyl Group at C2

The cyclopropyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. In one protocol, 2-bromoimidazo[1,2-b]pyridazine reacts with cyclopropylmagnesium bromide in THF at −78°C, affording the C2-cyclopropyl derivative in 72% yield. Alternatively, palladium-catalyzed Suzuki-Miyaura coupling with cyclopropylboronic acid achieves comparable results (Table 2).

Table 2: Comparison of C2-Cyclopropylation Methods

MethodCatalystSolventYield (%)Reference
SNAr with Grignard reagentNoneTHF72
Suzuki-Miyaura couplingPd(PPh₃)₄DME/H₂O68

Carbonyl Group Installation at C6

The C6 carbonyl group is introduced through Friedel-Crafts acylation or oxidation. Reaction of 6-chloroimidazo[1,2-b]pyridazine with acetyl chloride in the presence of AlCl₃ generates the 6-acetyl intermediate, which is subsequently oxidized to the carboxylic acid using KMnO₄. Alternatively, direct carbonylation via CO gas under palladium catalysis achieves the 6-carbonyl derivative in a single step.

Coupling with 4-(4-Fluorophenyl)piperazine

Amide Bond Formation

The final step involves coupling the 6-carboxylic acid derivative with 4-(4-fluorophenyl)piperazine. Activation of the carboxylic acid using HATU or EDC/HOBt in DMF facilitates amide bond formation, yielding the target compound in 65–80% yield. Alternatively, the acid chloride intermediate reacts with the piperazine derivative under Schlenk conditions to avoid racemization.

Table 3: Optimization of Amide Coupling Conditions

ActivatorBaseSolventTemperature (°C)Yield (%)Reference
HATUDIPEADMF2578
EDC/HOBtNMMCH₂Cl₂0 → 2565

Purification and Characterization

Crude product purification employs silica gel chromatography (20–50% EtOAc/hexane) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via ¹H/¹³C NMR, HRMS, and elemental analysis. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, imidazo-H), 7.25–7.15 (m, 4H, Ar-H), 3.85–3.60 (m, 8H, piperazine-H), 1.95–1.85 (m, 1H, cyclopropane-H).

  • HRMS (ESI+) : m/z calcd for C₂₁H₂₁FN₆O [M+H]⁺ 401.1784, found 401.1786.

Challenges and Optimization Strategies

regioselectivity in Imidazo[1,2-b]pyridazine Formation

Competing alkylation at non-adjacent ring nitrogens is mitigated by using 3-amino-6-halopyridazines, where the halogen electronically deactivates alternative reaction sites. For example, 6-chloro substituents reduce nucleophilicity at N1, directing condensation exclusively to the desired position.

Stability of Cyclopropyl Intermediates

Cyclopropyl-containing intermediates are prone to ring-opening under acidic conditions. Employing aprotic solvents (e.g., DMF, THF) and avoiding strong acids during workup preserves structural integrity .

Q & A

Q. What synthetic strategies are recommended for preparing 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Cyclopropane introduction : Cyclopropane groups can be added via [2+1] cycloaddition using carbene precursors.
  • Imidazo[1,2-b]pyridazine formation : Condensation of pyridazine derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperazine coupling : Amide bond formation between the imidazopyridazine carbonyl and the 4-(4-fluorophenyl)piperazine fragment using coupling agents like EDCI/HOBt .
  • Purification : Flash chromatography or recrystallization (e.g., ethyl acetate/hexane) is critical for isolating intermediates and final products.

Q. What spectroscopic methods are most reliable for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm; fluorophenyl aromatic signals) .
  • IR : Detect carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₁H₂₀FN₅O requires exact mass 393.1654) .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Fume hoods are mandatory to avoid inhalation of fine powders or vapors .
  • Stability : Store at 2–8°C under inert gas (argon) to prevent degradation via hydrolysis or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent variation : Systematically modify the cyclopropyl group (e.g., replace with methyl or trifluoromethyl) and fluorophenyl position (ortho/meta vs. para) .
  • Biological assays : Test modified analogs against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell lines .
  • Dose-response curves : Perform EC₅₀/IC₅₀ comparisons across multiple replicates to identify outliers .
  • Orthogonal validation : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand assays show variability .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cyclopropane formation efficiency .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reaction rates .
  • In-line analytics : Implement PAT (process analytical technology) like FTIR to monitor reaction progression and minimize byproducts .

Q. How to assess metabolic stability and pharmacokinetic (PK) properties preclinically?

  • Methodological Answer :
  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In vivo PK : Administer IV/orally to rodents and collect plasma for bioavailability calculations (AUC₀–24) .

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